molecular formula C10H10N2O2 B15199300 1,3-Dimethylpyrrolo[1,2-a]pyrazine-7-carboxylic acid

1,3-Dimethylpyrrolo[1,2-a]pyrazine-7-carboxylic acid

Cat. No.: B15199300
M. Wt: 190.20 g/mol
InChI Key: CCIKAUJJUGLWGC-UHFFFAOYSA-N
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Description

1,3-Dimethylpyrrolo[1,2-a]pyrazine-7-carboxylic acid is a heterocyclic compound that contains both pyrrole and pyrazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethylpyrrolo[1,2-a]pyrazine-7-carboxylic acid can be achieved through several methods. One common approach involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylpyrrolo[1,2-a]pyrazine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole or pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1,3-Dimethylpyrrolo[1,2-a]pyrazine-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethylpyrrolo[1,2-a]pyrazine-7-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or inhibit essential enzymes. In medicinal applications, the compound may act as a kinase inhibitor, interfering with signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethylpyrrolo[1,2-a]pyrazine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups and carboxylic acid functionality contribute to its versatility in various applications .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c1-6-4-12-5-8(10(13)14)3-9(12)7(2)11-6/h3-5H,1-2H3,(H,13,14)

InChI Key

CCIKAUJJUGLWGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(C=C2C(=N1)C)C(=O)O

Origin of Product

United States

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